molecular formula C19H28BN3O5 B611149 Taniborbactam CAS No. 1613267-49-4

Taniborbactam

Katalognummer: B611149
CAS-Nummer: 1613267-49-4
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: PFZUWUXKQPRWAL-PXCJXSSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taniborbactam, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development, often combined with cefepime, to treat infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .

Wirkmechanismus

Target of Action

Taniborbactam is a broad-spectrum β-lactamase inhibitor that targets both serine- and metallo-β-lactamases . It is the first β-lactamase inhibitor (BLI) with direct inhibitory activity against Ambler class A, B, C, and D enzymes .

Mode of Action

This compound exploits substrate mimicry while employing distinct mechanisms to inhibit both serine- and metallo-β-lactamases . It acts as a reversible covalent inhibitor of serine β-lactamases (SBLs) with slow dissociation and a prolonged active-site residence time . In contrast, for metallo-β-lactamases (MBLs), it behaves as a competitive inhibitor . The inhibition is achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .

Biochemical Pathways

This compound operates within the biochemical pathways of bacterial resistance mechanisms. It targets β-lactamase enzymes that catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them inactive . This deactivation mechanism represents the most prevalent cause of bacterial resistance to antibiotics in Gram-negative bacteria .

Pharmacokinetics

This compound demonstrates dose-proportional pharmacokinetics with low intersubject variability . Following single doses, the mean terminal elimination half-life ranged from 3.4 to 5.8 hours . At steady-state, approximately 90% of the administered dose of this compound was recovered in urine as intact drug . There was no appreciable metabolism observed in either plasma or urine samples . Clinically significant decreases in drug clearance with declining renal function were observed for this compound .

Result of Action

This compound restores the bactericidal activity of cefepime . In microbiological testing, this compound restored cefepime activity in engineered Escherichia coli strains overproducing individual enzymes covering Ambler classes A, B, C, and D . Addition of this compound restored the antibacterial activity of cefepime against all tested Enterobacterales clinical isolates and most Pseudomonas aeruginosa clinical isolates .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s renal function . For instance, the clearance of this compound decreases with declining renal function . Furthermore, the effectiveness of this compound can be enhanced when used in combination with other antibiotics like cefepime .

Biochemische Analyse

Biochemical Properties

Taniborbactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes. It interacts with a variety of enzymes, including Ambler class A, B, C, and D β-lactamases. The nature of these interactions varies: for serine-β-lactamases, this compound acts as a reversible covalent inhibitor with slow dissociation, while for metallo-β-lactamases, it behaves as a competitive inhibitor . These interactions are achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In combination with cefepime, it restores the antibacterial activity against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. This combination leads to morphological changes in bacteria, such as elongation and formation of cellular voids, which are indicative of disrupted cell division and membrane integrity . This compound does not exhibit standalone antibacterial activity but enhances the efficacy of cefepime by neutralizing β-lactamase enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of β-lactamase enzymes. For serine-β-lactamases, it forms a reversible covalent bond, leading to prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor with low inhibitor constant values . These binding interactions inhibit the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It exhibits stability and maintains its inhibitory activity against β-lactamases for extended periods. Studies have shown that the combination of cefepime and this compound remains effective even after the removal of this compound from the growth medium, indicating long-lasting inhibition of β-lactamases . This stability is crucial for its potential clinical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a neutropenic murine urinary tract infection model, human-simulated plasma regimens of cefepime and this compound demonstrated substantial bacterial killing at various dosages . Higher doses of this compound were associated with increased efficacy, while toxic or adverse effects were not prominently observed at therapeutic doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with β-lactamase enzymes. It inhibits the hydrolysis of β-lactam antibiotics, thereby preventing their degradation and allowing them to exert their antibacterial effects . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes that mimic the transition state of the hydrolysis reaction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively. It interacts with various transporters and binding proteins that facilitate its localization to the sites of β-lactamase activity . This targeted distribution enhances its efficacy in inhibiting β-lactamases and restoring the activity of β-lactam antibiotics .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial periplasmic space, where β-lactamase enzymes are located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit β-lactamases. The compound’s design ensures that it reaches the target enzymes and exerts its effects efficiently .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Taniborbactam beinhaltet die Bildung eines Boronsäurederivats, das anschließend cyclisiert wird, um die cyclische Boronsäurestruktur zu bilden. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Der allgemeine Ansatz umfasst mehrere Schritte der organischen Synthese, darunter Schutz und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Cyclisierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Reaktoren und strenger Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Produktionsprozess müsste auch die behördlichen Standards für die pharmazeutische Herstellung erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Taniborbactam unterliegt hauptsächlich Hemmungsreaktionen mit β-Lactamase-Enzymen. Es wirkt als reversibler kovalenter Inhibitor von Serin-β-Lactamase und als kompetitiver Inhibitor von Metallo-β-Lactamase .

Häufige Reagenzien und Bedingungen: Die Hemmungsreaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei this compound an das aktive Zentrum der β-Lactamase-Enzyme bindet. Das Vorhandensein von Cefepim verstärkt die antibakterielle Aktivität von this compound, indem die Hydrolyse des β-Lactam-Antibiotikums verhindert wird .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Hemmungsreaktion ist der Enzym-Inhibitor-Komplex, der verhindert, dass die β-Lactamase β-Lactam-Antibiotika hydrolysiert, wodurch deren antibakterielle Aktivität wiederhergestellt wird .

Wissenschaftliche Forschungsanwendungen

Introduction to Taniborbactam

This compound, also known as VNRX-5133, is a novel bicyclic boronic acid-based beta-lactamase inhibitor currently in clinical development. It is primarily being studied in combination with cefepime, a fourth-generation cephalosporin antibiotic, to address serious infections caused by multidrug-resistant Gram-negative bacteria. This compound has shown promising activity against various beta-lactamase-producing pathogens, which are increasingly problematic in clinical settings.

Treatment of Multidrug-Resistant Infections

This compound is being developed specifically to combat infections caused by multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. These pathogens often express Extended Spectrum Beta-Lactamases (ESBLs) and carbapenemases, rendering standard treatments ineffective. The combination of cefepime and this compound has demonstrated superior efficacy compared to other antibiotic combinations in clinical trials.

Key Findings:

  • In a study involving 150 strains of Burkholderia species, the addition of this compound significantly shifted the minimum inhibitory concentrations (MICs) of cefepime towards the susceptible range in 59% of isolates tested .
  • This compound has shown in vitro activity against a wide range of beta-lactamase producers, including Class A, B, C, and D enzymes .

Clinical Trials and Efficacy Studies

Several clinical trials have evaluated the safety and efficacy of cefepime-taniborbactam for treating complicated urinary tract infections (cUTI) and other serious infections.

Notable Clinical Trials:

  • A Phase 3 trial comparing cefepime-taniborbactam to meropenem for treating cUTI found that the combination was statistically superior for the primary composite endpoint .
  • Pharmacokinetic studies have assessed the drug's distribution in lung tissues, indicating effective pulmonary disposition, which is critical for treating respiratory infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for optimizing its clinical use. Studies have indicated that:

  • The ratio of free plasma AUC (Area Under Curve) to MIC has been correlated with this compound efficacy in murine infection models .
  • This compound's ability to penetrate lung tissues effectively supports its use in treating pneumonia caused by resistant pathogens .

Combination Therapy

This compound is part of a broader strategy involving combination therapy to enhance antimicrobial efficacy and mitigate resistance development. This approach leverages its ability to restore the activity of cefepime against resistant strains.

Advantages of Combination Therapy:

  • Enhanced efficacy against resistant organisms.
  • Potential reduction in the emergence of resistance during treatment.
  • Broader spectrum of activity compared to monotherapy.

Case Study 1: Efficacy Against Carbapenem-Resistant Enterobacterales

In a study involving carbapenem-resistant Enterobacterales, cefepime-taniborbactam demonstrated significant bacterial load reduction in murine models compared to cefepime alone. This highlights its potential as an effective treatment option for severe infections caused by these resistant strains .

Case Study 2: Treatment of Complicated Urinary Tract Infections

Clinical data from trials showed that patients receiving cefepime-taniborbactam had improved outcomes compared to those treated with traditional antibiotics like meropenem. The combination therapy not only improved clinical cure rates but also reduced hospital stays due to fewer complications .

Biologische Aktivität

Taniborbactam (VNRX-5133) is an innovative cyclic boronate β-lactamase inhibitor that has garnered attention for its ability to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, clinical trial outcomes, and its potential in combating multidrug-resistant infections.

This compound functions primarily as a β-lactamase inhibitor, targeting both serine and metallo-β-lactamases (MBLs). It covalently binds to the active site of these enzymes, preventing them from hydrolyzing β-lactams. The compound has demonstrated potent inhibitory activity against various β-lactamases, including:

  • Serine β-lactamases : KPC, OXA-48-like
  • Metallo-β-lactamases : NDM, VIM

The inhibition kinetics reveal that this compound has a higher affinity for certain enzymes compared to others, which is crucial for its effectiveness in clinical settings .

In Vitro Activity

Recent studies have assessed the in vitro activity of this compound in combination with cefepime against a wide array of clinical isolates. The results indicate:

  • Against Enterobacterales : this compound significantly reduced the minimum inhibitory concentration (MIC) of cefepime by over 64-fold. At concentrations ≤16 μg/mL, it inhibited 99.7% of all tested isolates, including those resistant to multiple drugs .
  • Against Pseudomonas aeruginosa : The combination also reduced cefepime MIC by 4-fold, achieving inhibition in 97.4% of isolates. Notably, it was effective against strains exhibiting resistance due to various β-lactamase mechanisms .

Table 1: In Vitro Efficacy of Cefepime-Taniborbactam

Organism Type% Inhibition at ≤16 μg/mLNotable Resistant Phenotypes
Enterobacterales99.7%MDR, ESBL-positive
Pseudomonas aeruginosa97.4%MDR, VIM-positive

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably the Phase 3 CERTAIN-1 study, which compared cefepime-taniborbactam with meropenem for treating complicated urinary tract infections (cUTIs). Key findings include:

  • Efficacy : Cefepime-taniborbactam demonstrated superior efficacy compared to meropenem, with a composite success rate of 70.0% versus 58.0% for meropenem .
  • Safety Profile : The safety profile was comparable between both treatments, with common adverse events including headache and gastrointestinal disturbances .

Table 2: Phase 3 Clinical Trial Outcomes

Treatment GroupComposite Success Rate (%)Adverse Events (%)
Cefepime-Taniborbactam70.035.5
Meropenem58.029.0

In Vivo Studies

In vivo studies have further demonstrated the pharmacokinetic and pharmacodynamic properties of cefepime-taniborbactam combinations. For instance:

  • Murine Models : Cefepime-taniborbactam achieved significant bacterial load reductions (>2 log kill) across various strains of Enterobacterales and Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWUXKQPRWAL-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613267-49-4
Record name Taniborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taniborbactam
Reactant of Route 2
Reactant of Route 2
Taniborbactam
Reactant of Route 3
Taniborbactam
Reactant of Route 4
Taniborbactam
Reactant of Route 5
Taniborbactam
Reactant of Route 6
Taniborbactam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.